molecular formula C6H9ClN4O2 B11711360 4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide

4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B11711360
M. Wt: 204.61 g/mol
InChI Key: SDKBCGGCMOZOLY-UHFFFAOYSA-N
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Description

4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a chloroethyl group, an amino group, and an oxadiazole ring, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide typically involves the reaction of 2-chloroethylamine with N-methyl-1,2,5-oxadiazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then purified using standard techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, particularly in oncology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide is unique due to its oxadiazole ring, which imparts distinct chemical properties and potential biological activities compared to other nitrogen mustards. This structural feature may offer advantages in terms of selectivity and reduced toxicity .

Properties

Molecular Formula

C6H9ClN4O2

Molecular Weight

204.61 g/mol

IUPAC Name

4-(2-chloroethylamino)-N-methyl-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C6H9ClN4O2/c1-8-6(12)4-5(9-3-2-7)11-13-10-4/h2-3H2,1H3,(H,8,12)(H,9,11)

InChI Key

SDKBCGGCMOZOLY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NON=C1NCCCl

Origin of Product

United States

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